4-(tert-Butyl)-2-phenylpyridine

Description

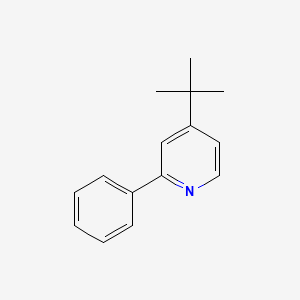

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-15(2,3)13-9-10-16-14(11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEZZKLAFQYBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-(tert-Butyl)-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the synthesis and characterization of 4-(tert-Butyl)-2-phenylpyridine, a substituted pyridine derivative of interest in materials science and catalysis. The presence of a bulky tert-butyl group and a phenyl ring imparts specific steric and electronic properties to the molecule, making it a valuable ligand in the formation of metal complexes, particularly for applications in electroluminescent devices.[1] This guide details established synthetic routes, provides a comprehensive experimental protocol, and presents key characterization data.

Synthesis of this compound

Several synthetic strategies have been established for the preparation of this compound. The most robust and versatile methods include palladium-catalyzed cross-coupling reactions, which offer high yields and broad functional group tolerance.[1] Alternative routes involve the use of Grignard or organolithium reagents.

Key Synthetic Routes:

-

Suzuki-Miyaura Coupling: This is a highly efficient method involving the palladium-catalyzed cross-coupling of a pyridine derivative with a boronic acid. The most direct approach for this target molecule is the reaction between 2-bromopyridine and 4-tert-butylphenylboronic acid.[1][2] This reaction is valued for its mild conditions and tolerance of various functional groups.[3]

-

Grignard Reaction: This method utilizes a Grignard reagent, such as tert-butylmagnesium chloride, to introduce the bulky alkyl group. The reagent can react with a 2-phenylpyridine derivative that is activated at the 4-position.[1] While feasible, this approach can be hampered by the significant steric hindrance of the tert-butyl group, often resulting in moderate yields.[1]

-

Organolithium Reagents: This strategy involves the addition of an aryllithium reagent to a protected 4-oxopiperidine, followed by dehydration, deprotection, and oxidation to form the substituted pyridine ring.[1]

-

Kröhnke Pyridine Synthesis: This is a classical method for synthesizing substituted pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonium acetate source.[4][5][6] While a powerful tool for creating highly functionalized pyridines, its direct application to this specific target is less commonly cited than cross-coupling methods.

Given its efficiency and reliability, the Suzuki-Miyaura coupling is the focus of the detailed experimental protocol provided below.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-chloro-4-(tert-butyl)pyridine and phenylboronic acid.

Materials:

-

2-Chloro-4-(tert-butyl)pyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-chloro-4-(tert-butyl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of potassium carbonate (2 M, 2.0 eq).

-

Reaction: Stir the mixture vigorously and heat to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent using a rotary evaporator.

-

Chromatography: Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as the final product.

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is illustrated below.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various spectroscopic and physical methods.

Physical and Molecular Properties

| Property | Value | Reference |

| CAS Number | 53911-36-7 | [1] |

| Molecular Formula | C₁₅H₁₇N | |

| Molecular Weight | 211.3 g/mol | [1] |

| Appearance | Data not consistently available | |

| Refractive Index | 1.54 | [7] |

Spectroscopic Data

The structural confirmation of this compound is primarily achieved through NMR, IR, and mass spectrometry.

Table 2.1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |

| 1.35 | Singlet | tert-Butyl protons | [1] |

| 7.2 - 8.5 | Multiplet | Aromatic protons | [1] |

Table 2.2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Assignment | Reference |

| 29 - 31 | tert-Butyl carbons | [1] |

| Aromatic region | Aromatic carbons | |

| Note: Specific assignments for all aromatic carbons require more detailed spectral analysis. |

Table 2.3: IR and Mass Spectrometry Data

| Technique | Key Peaks / Values | Assignment | Reference |

| IR Spectroscopy | ~1590 cm⁻¹ | C=N stretch | [1] |

| ~1450 cm⁻¹ | C-C aromatic stretch | [1] | |

| Mass Spectrometry | m/z 212.15 (M+H)⁺ (Calculated for C₁₅H₁₈N⁺) | Molecular Ion Peak |

Characterization Workflow Diagram

The following diagram illustrates the logical flow of characterizing the final product.

Applications in Materials Science

The unique structure of this compound, particularly the steric bulk of the tert-butyl group, makes it a significant ligand in coordination chemistry.[1] When incorporated into metal complexes, such as those with iridium(III) or platinum(II), the tert-butyl group can effectively reduce intermolecular interactions like π–π stacking.[1] This property is highly desirable in the development of phosphorescent materials for Organic Light-Emitting Diodes (OLEDs), as it can prevent aggregation-caused quenching of luminescence and improve color purity.[1] For instance, iridium(III) complexes featuring 2-phenylpyridine-type ligands are of great interest for their phosphorescent properties.[1][8][9] The introduction of the tert-butyl substituent can lead to a significant enhancement in the emission quantum yield of such complexes.[1]

References

- 1. This compound | 53911-36-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Kröhnke Pyridine Synthesis [drugfuture.com]

- 6. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

An In-depth Technical Guide to 4-(tert-Butyl)-2-phenylpyridine (CAS: 53911-36-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butyl)-2-phenylpyridine, identified by CAS number 53911-36-7, is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic aromatic compounds widely utilized in materials science, catalysis, and as scaffolds in medicinal chemistry.[1] This molecule features a phenyl group at the 2-position, which extends the aromatic system through π-conjugation, and a sterically bulky tert-butyl group at the 4-position.[1] The tert-butyl group significantly influences the compound's conformational geometry and its coordination properties with metal centers, making it a subject of interest in fields requiring tailored ligand design.[1] This guide provides a comprehensive overview of its known properties, synthesis, reactivity, and applications based on available technical data.

Chemical and Physical Properties

The properties of this compound are summarized below. Much of the publicly available data is based on computational predictions, with some experimental spectroscopic data confirming its structural features.

| Property | Value | Data Type |

| IUPAC Name | This compound | --- |

| Synonyms | 4-(1,1-diMethylethyl)-2-phenyl-pyridine | --- |

| CAS Number | 53911-36-7 | --- |

| Molecular Formula | C₁₅H₁₇N | --- |

| Molecular Weight | 211.30 g/mol | --- |

| Physical State | Pale yellow oil / Liquid | Experimental |

| Boiling Point | 330.8 ± 21.0 °C at 760 mmHg | Predicted |

| Density | 0.984 ± 0.06 g/cm³ | Predicted |

| pKa | 5.10 ± 0.10 | Predicted |

| ¹H NMR (CDCl₃) | δ 1.35 ppm (singlet, tert-butyl), δ 7.2–8.5 ppm (multiplet, aromatic protons) | Experimental |

| ¹³C NMR | δ 29–31 ppm (tert-butyl carbons) | Experimental |

| IR Spectroscopy | 1590 cm⁻¹ (C=N stretch), 1450 cm⁻¹ (C-C aromatic stretch) | Experimental |

Synthesis and Reactivity

The synthesis of this compound is most effectively achieved through modern cross-coupling reactions, which offer high yields and functional group tolerance.[1] The molecule's reactivity is characterized by the interplay between the electron-deficient pyridine ring and the phenyl substituent.[1]

Synthesis: The most direct and robust method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction .[1] This involves the palladium-catalyzed reaction between a pyridine electrophile and a phenylboronic acid nucleophile. Other reported, though potentially lower-yielding, methods include Grignard and organolithium reagent-based approaches.[1]

Reactivity: The chemical behavior of this compound allows for several derivatization pathways:

-

Oxidation: The lone pair of electrons on the pyridine nitrogen atom is susceptible to oxidation, typically using a peroxy acid like m-CPBA, to form the corresponding pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to nucleophilic attack.

-

Reduction: The aromatic pyridine ring can be reduced to a saturated piperidine ring via catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C) under elevated temperature and pressure.[1]

-

Electrophilic Aromatic Substitution (EAS): The phenyl group can undergo EAS. The pyridyl group is electron-withdrawing, which deactivates the phenyl ring but directs incoming electrophiles to the ortho and para positions.

Below is a diagram illustrating the key reactivity pathways.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Synthesis

This protocol describes a general, well-established method for the synthesis of 2-arylpyridines, adapted for this compound.[1] The process involves a palladium catalyst, a phosphine ligand to stabilize the catalyst, and a base to facilitate the transmetalation step.

Materials:

-

2-Bromopyridine (or a 4-tert-butyl substituted 2-halopyridine)

-

4-tert-Butylphenylboronic acid (or phenylboronic acid if starting with a substituted pyridine)

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry, oven-baked flask, add the aryl halide (1.0 eq.), the boronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Solvent Addition: Add the degassed, anhydrous solvent via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours), monitoring progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.

The following diagram outlines the key steps and components of this synthetic workflow.

Applications and Uses

The primary application of this compound is as a laboratory chemical and building block for organic synthesis.[1] Its specific structural features make it a valuable ligand in coordination chemistry and catalysis. The bulky tert-butyl group can enforce specific geometries in metal complexes, influencing the selectivity and activity of catalytic reactions.

While some sources suggest its investigation in perovskite solar cells or as a compound with potential anticancer properties, a detailed review of the literature indicates that these applications are more accurately associated with related but distinct molecules.[1] For instance, 4-tert-butylpyridine (tBP) , which lacks the phenyl group, is a well-documented additive for improving efficiency in dye-sensitized and perovskite solar cells. Similarly, while numerous pyridine derivatives are studied for biological activity, there is no specific, peer-reviewed data demonstrating a significant anticancer mechanism or signaling pathway engagement for this compound itself. Its use is therefore confined to research and development settings.

Safety and Handling

This compound is classified as hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

| Hazard Class | GHS Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Eye Damage/Irritation | H320 | Causes eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

Recommended Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

References

Spectroscopic Profile of 4-(tert-Butyl)-2-phenylpyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(tert-Butyl)-2-phenylpyridine, a substituted pyridine derivative of significant interest in materials science and catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data

The structural integrity of this compound has been elucidated through various spectroscopic techniques. The key quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the molecular structure of this compound, providing detailed information about the hydrogen and carbon environments.

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a distinct singlet at approximately δ 1.35 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region of the spectrum, between δ 7.2 and 8.5 ppm, displays a series of multiplets arising from the protons on the phenyl and pyridine rings.[1]

¹³C NMR (CDCl₃): The carbon NMR spectrum shows characteristic signals for the tert-butyl group's quaternary and methyl carbons in the δ 29–31 ppm range. The aromatic carbons of both the phenyl and pyridine rings resonate in the downfield region of the spectrum.[1]

| ¹H NMR | Data (CDCl₃) |

| Chemical Shift (δ ppm) | Description |

| ~8.5 - 7.2 | Multiplets (Aromatic Protons) |

| ~1.35 | Singlet (tert-Butyl Protons) |

| ¹³C NMR | Data (CDCl₃) |

| Chemical Shift (δ ppm) | Description |

| Aromatic Region | Phenyl & Pyridine Carbons |

| ~31 - 29 | tert-Butyl Carbons |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.

| Infrared (IR) Spectroscopy | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1590 | C=N stretch (Pyridine ring) |

| ~1450 | C-C aromatic stretch |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the general procedures for acquiring NMR and IR spectra for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of the analyte is prepared by dissolving a few milligrams of the compound in a deuterated solvent, commonly chloroform-d (CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz for ¹H NMR). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

Data Acquisition: The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Visualization of Spectroscopic Workflow

The general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound is illustrated in the following diagram.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Molecular Structure of 4-(tert-Butyl)-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butyl)-2-phenylpyridine is a substituted pyridine derivative characterized by a phenyl group at the 2-position and a bulky tert-butyl group at the 4-position. This substitution pattern imparts specific steric and electronic properties to the molecule, making it a compound of interest in materials science and medicinal chemistry. The pyridine ring, an electron-deficient aromatic heterocycle, provides a coordination site through its nitrogen lone pair, while the phenyl and tert-butyl groups influence its solubility, stability, and intermolecular interactions. This guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of this compound.

Molecular Structure and Properties

The molecular structure of this compound features a planar pyridine ring bonded to a phenyl ring and a sterically demanding tert-butyl group. The presence of the bulky tert-butyl group can induce steric strain, which may lead to slight deviations in bond angles from the ideal sp² hybridization of the pyridine ring. The phenyl group at the 2-position extends the π-conjugated system of the molecule.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 53911-36-7[1] |

| Molecular Formula | C₁₅H₁₇N |

| Molecular Weight | 211.3 g/mol [1] |

| Appearance | Pale yellow oil |

| Refractive Index (n20/D) | 1.54 |

Synthesis Protocols

Several synthetic routes have been established for the preparation of this compound, with palladium-catalyzed cross-coupling reactions being among the most versatile and efficient methods.[1] Grignard reactions and the use of organolithium reagents also provide viable synthetic pathways.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Diagram 1: General Workflow for Suzuki-Miyaura Cross-Coupling

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Grignard Reaction

Another approach involves the use of a Grignard reagent.[1] A general protocol would entail the reaction of a suitable pyridine precursor with tert-butylmagnesium chloride to introduce the tert-butyl group. Careful control of reaction conditions is necessary to manage the steric hindrance from the bulky tert-butyl group.[1]

Diagram 2: Grignard Reaction Workflow

Caption: General workflow for the synthesis of this compound using a Grignard reaction.

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. Aromatic protons of the pyridine and phenyl rings would appear in the downfield region. For the closely related compound, 4-tert-butylpyridine, the tert-butyl protons appear as a singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary and methyl carbons of the tert-butyl group, in addition to the signals for the aromatic carbons of the pyridine and phenyl rings.

Table 2: Expected NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~1.35 | Singlet | -C(CH₃)₃ |

| ¹H | ~7.0 - 8.7 | Multiplets | Aromatic Protons |

| ¹³C | ~30 | Singlet | -C (CH₃)₃ |

| ¹³C | ~35 | Singlet | -C(C H₃)₃ |

| ¹³C | ~118 - 160 | Singlets | Aromatic Carbons |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of a methyl group (M-15) from the tert-butyl moiety to form a stable carbocation, and potentially the cleavage of the C-C bond between the pyridine and phenyl rings.

Diagram 3: Logical Relationship of Expected Mass Spectrometry Fragmentation

Caption: Expected fragmentation pathway of this compound in mass spectrometry.

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. While it has been reported that the molecular geometry of related structures has been confirmed by X-ray analysis, specific crystallographic data for this compound was not found in the searched literature. Such data would be invaluable for understanding the steric effects of the tert-butyl group on the planarity of the phenyl-pyridine system.

Applications and Future Directions

This compound and its derivatives have shown promise in the field of materials science, particularly as components in perovskite solar cells where they can contribute to improved device stability and efficiency. Furthermore, preliminary investigations have suggested potential biological activities, including anticancer properties, which warrants further exploration in drug discovery and development programs. Future research will likely focus on the synthesis of novel analogs with tailored electronic and steric properties for specific applications, as well as more in-depth studies into their biological mechanisms of action.

References

A Technical Guide to the Photophysical Properties of Substituted Phenylpyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of substituted phenylpyridines. These versatile aromatic compounds are of significant interest in materials science and medicinal chemistry due to their unique electronic and optical characteristics. This document details their synthesis, photophysical characterization, and applications, with a focus on quantitative data and experimental methodologies.

Introduction to Substituted Phenylpyridines

Substituted phenylpyridines are a class of organic molecules characterized by a pyridine ring linked to a phenyl group, with various substituents attached to one or both aromatic rings. The electronic interplay between the electron-deficient pyridine and the electron-rich phenyl ring, modulated by the nature and position of the substituents, gives rise to a rich array of photophysical phenomena. These properties make them ideal candidates for applications such as emissive materials in Organic Light-Emitting Diodes (OLEDs) and as photosensitizers in Photodynamic Therapy (PDT).

Synthesis and Chemical Structures

The synthesis of substituted phenylpyridines can be achieved through various organic chemistry methodologies. A common approach involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, which allows for the versatile introduction of a wide range of substituents on both the phenyl and pyridine rings. Another method is the cascade 8π electrocyclization/benzannulation reaction, which provides an efficient route to highly substituted phenylpyridines[1]. The choice of synthetic route is often dictated by the desired substitution pattern and the intended application.

Core Photophysical Properties and Data

The photophysical properties of substituted phenylpyridines are governed by the nature of their electronic transitions. The absorption of light promotes the molecule from its ground state (S₀) to an excited singlet state (S₁). The molecule can then relax back to the ground state through radiative (fluorescence, phosphorescence) or non-radiative decay pathways.

Absorption and Emission Characteristics

Substituted phenylpyridines typically exhibit strong absorption in the ultraviolet (UV) region, corresponding to π-π* transitions within the aromatic system.[2] The position of the absorption and emission maxima, as well as the Stokes shift (the difference between the absorption and emission maxima), are highly sensitive to the electronic nature of the substituents and the polarity of the solvent.

Table 1: Photophysical Data of Selected Substituted Phenylpyridines

| Compound/Complex | Solvent/State | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |

| α-(N-Biphenyl)-substituted 2,2′-bipyridines (3a) | THF | - | - | 49% | - | [3] |

| α-(N-Biphenyl)-substituted 2,2′-bipyridines (3b) | THF | - | - | 48% | - | [3] |

| α-(N-Biphenyl)-substituted 2,2′-bipyridines (3d) | THF | - | - | 44% | - | [3] |

| Ir(III) Complex 1 | CH₃CN | - | - | 12.91% | - | [2] |

| Ir(III) Complex 2 | CH₃CN | - | - | 6.35% | - | [2] |

| Ir(III) Complex 3 | CH₃CN | - | - | 13.98% | - | [2] |

| p-Terphenyl (p-T) | Cyclohexane | ~280 | - | ~93% | - | [4] |

| Quinine Bisulphate (QBS) | 1M H₂SO₄ | ~350 | ~450 | 54.6% | - | [5] |

| 2-Aminopyridine (2AMP) | 1M H₂SO₄ | ~310 | ~370 | 64.3% | - | [5] |

Note: "-" indicates data not specified in the cited sources.

Quantum Yield and Excited-State Lifetime

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both Φ and τ are crucial for determining the suitability of a compound for applications like OLEDs and as fluorescent probes.

Experimental Protocols

Accurate characterization of the photophysical properties of substituted phenylpyridines relies on a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Methodology:

-

Sample Preparation: Prepare solutions of the substituted phenylpyridine in a suitable solvent (e.g., THF, CH₃CN) at a known concentration (typically 10⁻⁵ M).[3]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).[3] The solvent is used as a reference.

-

Data Analysis: Identify the wavelength of maximum absorption (λ_abs). The molar extinction coefficient can be calculated using the Beer-Lambert law.

Photoluminescence Spectroscopy

This technique measures the emission spectrum of a compound after excitation with light.

Methodology:

-

Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements.

-

Instrumentation: Employ a spectrofluorometer.

-

Measurement: Excite the sample at its λ_abs and record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Data Analysis: Determine the wavelength of maximum emission (λ_em). The Stokes shift can be calculated as the difference between λ_em and λ_abs.

Fluorescence Quantum Yield Determination (Relative Method)

The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[4][5]

Methodology:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine bisulfate for blue-emitting compounds).[5]

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Measurement: Measure the UV-Vis absorption and fluorescence spectra for all solutions. The integrated fluorescence intensity is determined.

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Time-Resolved Photoluminescence (TRPL)

TRPL measures the decay of fluorescence intensity over time after pulsed excitation, providing the excited-state lifetime.

Methodology:

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system or a streak camera.

-

Excitation: Excite the sample with a pulsed laser source at a wavelength where the sample absorbs.

-

Detection: Measure the decay of the fluorescence intensity as a function of time.

-

Data Analysis: Fit the decay curve to an exponential function to extract the lifetime (τ).

Applications and Signaling Pathways

The unique photophysical properties of substituted phenylpyridines have led to their use in advanced applications, particularly in OLEDs and PDT.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, substituted phenylpyridines, often as part of iridium(III) complexes, serve as the emissive layer.[6] The high quantum yields and tunable emission colors of these materials are critical for device efficiency and color purity.

Caption: Working principle of an Organic Light-Emitting Diode (OLED).

Photodynamic Therapy (PDT)

In PDT, substituted phenylpyridines can act as photosensitizers. Upon light activation, they transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) which induces cancer cell death.[7][8][9]

Caption: Mechanism of Type II Photodynamic Therapy (PDT).

Conclusion

Substituted phenylpyridines represent a fascinating and highly versatile class of photophysically active molecules. Their tunable electronic properties, efficient luminescence, and ability to generate reactive oxygen species make them promising candidates for a wide range of applications, from next-generation displays to advanced cancer therapies. A thorough understanding of their photophysical properties, facilitated by the experimental techniques outlined in this guide, is essential for the rational design and development of new and improved materials and drugs based on this privileged scaffold.

References

- 1. Cascade 8π Electrocyclization/Benzannulation to Access Highly Substituted Phenylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 5. Relative Quantum Yield of 2-Aminopyridine - Edinburgh Instruments [edinst.com]

- 6. researchgate.net [researchgate.net]

- 7. Photodynamic therapy - mechanisms, photosensitizers and combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

The Unseen Influence: A Technical Guide to the Steric Effects of tert-Butyl Groups in Pyridine Ligands

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of bulky substituents on ligands is a cornerstone of modern coordination chemistry and catalysis. Among these, the tert-butyl group stands out for its profound steric influence, capable of dramatically altering the electronic and structural properties of metal complexes. When incorporated into pyridine-based ligands, the tert-butyl group's spatial demands create unique coordination environments that have been harnessed to enhance catalytic activity, control reaction selectivity, and stabilize reactive intermediates. This in-depth technical guide explores the multifaceted steric effects of the tert-butyl group in pyridine ligands, providing a comprehensive overview of their synthesis, coordination chemistry, and impact on catalytic performance.

The Steric Shield: Impact on Coordination Geometry

The primary effect of introducing a tert-butyl group onto a pyridine ligand is the creation of significant steric hindrance around the metal center. This steric bulk can influence the coordination number of the metal, the bond lengths and angles within the coordination sphere, and the overall geometry of the complex.

A comparative analysis of crystallographic data for metal complexes with and without tert-butylated pyridine ligands reveals the tangible impact of this steric shielding. For instance, in copper(II) complexes, the presence of a 4-tert-butylpyridinium cation leads to a distorted tetrahedral geometry around the copper center.

| Complex | Metal-Ligand Bond Lengths (Å) | Ligand-Metal-Ligand Bond Angles (°) | Reference |

| (C₉H₁₄N)₂[CuCl₄] (with 4-tert-butylpyridinium) | Cu-Cl: 2.229 - 2.261 | Cl-Cu-Cl: 96.5 - 134.3 | [1] |

| [CuCl₂(C₅H₅N)₂] (with pyridine) | Cu-Cl: 2.288, Cu-N: 2.019 | N-Cu-N: 180.0, Cl-Cu-Cl: 180.0 (trans isomer) |

Note: Direct comparison is challenging due to differing coordination environments. The data for the unsubstituted pyridine complex represents a typical square planar geometry.

The data, though not from perfectly analogous structures, suggests that the bulky tert-butyl group can enforce a more distorted geometry compared to the often more regular geometries observed with less hindered pyridine ligands. This distortion can have significant implications for the reactivity of the metal center.

Crafting the Ligands: Synthetic Methodologies

The synthesis of tert-butyl substituted pyridine ligands is a crucial first step in harnessing their steric effects. Various synthetic routes have been developed to introduce the tert-butyl group at different positions on the pyridine ring.

Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)

This chiral ligand is valuable in asymmetric catalysis. A scalable synthesis has been developed starting from picolinic acid.

Experimental Protocol:

-

Amidation: Picolinic acid is reacted with (S)-tert-leucinol in the presence of a coupling agent like isobutyl chloroformate and a base such as N-methylmorpholine in dichloromethane at 0°C to room temperature.

-

Cyclization: The resulting amide is then cyclized to the oxazoline ring. This can be achieved through various methods, including treatment with thionyl chloride followed by a base like sodium methoxide.

Synthesis of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine

This tridentate ligand is synthesized through a multi-step process. A common approach involves the protection of pyridine rings, followed by acid treatment and subsequent reaction with tert-butyl carbamate.[2][3]

Enhancing Catalysis: The Steric Advantage

The steric bulk of tert-butyl groups on pyridine ligands plays a pivotal role in catalysis. It can create a sterically demanding pocket around the metal center, which can:

-

Promote reductive elimination: By increasing steric pressure, the bulky ligand can facilitate the final bond-forming step in cross-coupling reactions.

-

Enhance selectivity: The steric hindrance can control the approach of substrates to the metal center, leading to higher regioselectivity or stereoselectivity.

-

Stabilize low-coordinate species: The bulky groups can prevent dimerization or aggregation of catalytically active species.

A notable example is the use of tert-butyl modified terpyridine ligands in nickel-catalyzed alkyl-halide reductive coupling reactions. These reactions for C(sp³)-C(sp³) bond formation are challenging, but the use of the bulky terpyridine ligand leads to high yields where other ligands fail.[4]

Comparative Catalytic Performance

The advantage of tert-butylated ligands is evident when comparing their performance to their unsubstituted counterparts in cross-coupling reactions.

| Catalyst System | Reaction | Substrates | Yield (%) | Reference |

| NiBr₂ / 4,4'-di-tert-butyl-2,2'-bipyridine | Reductive Cross-Coupling | N-benzyl 6-bromo isoquinolone + N-Boc-4-tosyloxy-piperidine | 90 | [5] |

| NiI₂ / terpyridine | Reductive Cross-Coupling | Amide C-N activation with aryl iodide | Good to excellent | [4] |

While the reactions and substrates are not identical, these examples highlight the high efficiency of nickel catalysts bearing tert-butylated pyridine ligands in challenging cross-coupling reactions.

Spectroscopic Signatures

The introduction of a tert-butyl group also influences the spectroscopic properties of the pyridine ligands and their metal complexes.

-

NMR Spectroscopy: In ¹H NMR spectra, the tert-butyl group gives rise to a characteristic singlet in the upfield region (around 1.3 ppm). The electronic effect of the tert-butyl group can also cause slight shifts in the signals of the pyridine ring protons.

-

IR Spectroscopy: The vibrational modes of the pyridine ring can be subtly affected by the tert-butyl substituent. For instance, in a Cu(II) complex with 4-tert-butyl-pyridinium, characteristic C=C and C=N stretching vibrations of the pyridine ring are observed around 1590 cm⁻¹ and 1492 cm⁻¹, respectively.[1]

-

UV-Vis Spectroscopy: The electronic transitions of the metal complexes can be influenced by the steric and electronic effects of the tert-butyl group, leading to shifts in the absorption maxima.

| Spectroscopic Technique | Ligand/Complex | Key Observations | Reference |

| ¹H NMR | 4-tert-butylpyridine | Singlet at ~1.3 ppm (tert-butyl protons) | |

| IR | (C₉H₁₄N)₂[CuCl₄] | C=C stretch at 1590 cm⁻¹, C=N stretch at 1492 cm⁻¹ | [1] |

Conclusion

The tert-butyl group is more than just a bulky substituent; it is a powerful tool for rationally designing pyridine ligands with tailored steric and electronic properties. Its ability to create a sterically congested yet well-defined coordination environment around a metal center has profound implications for the structure, stability, and catalytic activity of the resulting complexes. For researchers in materials science, catalysis, and drug development, a thorough understanding of the steric effects of the tert-butyl group in pyridine ligands is essential for the design of next-generation catalysts and functional materials. The continued exploration of these effects will undoubtedly lead to further innovations and breakthroughs in these critical fields.

References

- 1. Synthesis, characterization and structural analysis of complexes from 2,2':6',2''-terpyridine derivatives with transition metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and electrochemistry of 4′-functionalized 2,2′:6′,2″-terpyridine ruthenium(ii) complexes and their biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. isca.me [isca.me]

- 4. mdpi.com [mdpi.com]

- 5. Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones: Creating Diversity at C-6 and C-7 to Address Bioactive Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 2-Phenylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 2-phenylpyridine derivatives, a class of compounds with significant applications in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), and with emerging potential in medicinal chemistry and drug development. This document details their synthesis, experimental characterization, and the relationship between their structure and electronic properties, offering a valuable resource for researchers in the field.

Core Electronic Properties and Their Significance

2-Phenylpyridine (ppy) is a bidentate ligand that readily forms stable complexes with transition metals, most notably iridium(III) and platinum(II). The electronic properties of these complexes are dominated by the interplay between the metal center and the ligands. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding their behavior. In many phosphorescent 2-phenylpyridine complexes, the HOMO is typically localized on a mixture of the metal d-orbitals and the phenyl ring of the ppy ligand, while the LUMO is centered on the pyridine ring of the ppy ligand or an ancillary ligand.

The energy difference between the HOMO and LUMO levels, known as the band gap, dictates the color of the emitted light. By chemically modifying the 2-phenylpyridine scaffold or the ancillary ligands, it is possible to tune these energy levels and, consequently, the emission color. For instance, introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring can lower the HOMO energy level, leading to a larger band gap and a blue-shift in the emission. Conversely, extending the π-conjugation of the ligand can lower the band gap, resulting in a red-shift.[1][2]

Quantitative Data on Electronic Properties

The following tables summarize key electronic and photophysical data for a selection of 2-phenylpyridine derivatives, primarily focusing on widely studied iridium(III) complexes. These values are crucial for designing new materials with targeted properties for applications in OLEDs and other optoelectronic devices.

Table 1: Electrochemical and Energy Level Data of Selected 2-Phenylpyridine Iridium(III) Complexes

| Complex/Derivative Name | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| fac-Ir(ppy)₃ | 0.30 | -2.58 | -5.10 | -2.22 | 2.88 |

| FIrpic | 0.69 | -2.36 | -5.49 | -2.44 | 3.05 |

| (ppy)₂Ir(acac) | 0.55 | -2.45 | -5.35 | -2.35 | 3.00 |

| (F₂ppy)₂Ir(pic) | 0.88 | -2.21 | -5.68 | -2.59 | 3.09 |

Note: HOMO and LUMO energy levels are often estimated from electrochemical data using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard, where the HOMO is correlated with the onset of oxidation and the LUMO with the onset of reduction. The values can vary depending on the experimental conditions.

Table 2: Photophysical Properties of Selected 2-Phenylpyridine Iridium(III) Complexes

| Complex/Derivative Name | Emission Peak (λₑₘ, nm) | Photoluminescence Quantum Yield (Φₚₗ) | Phosphorescence Lifetime (τ, µs) |

| fac-Ir(ppy)₃ | 510 | ~1.00 | 1.9 |

| FIrpic | 472, 498 | ~0.77 | 1.8 |

| (ppy)₂Ir(acac) | 516 | 0.18 | 0.4 |

| (F₂ppy)₂Ir(pic) | 468, 495 | 0.57 | 1.1 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of 2-phenylpyridine derivatives, offering a practical guide for researchers.

Synthesis of 2-Phenylpyridine

A common method for the synthesis of 2-phenylpyridine is through a cross-coupling reaction. A detailed procedure is as follows:

-

Reaction Setup: In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, add lithium metal pieces to dry ether under a nitrogen atmosphere.

-

Formation of Phenyllithium: Slowly add a solution of bromobenzene in dry ether to the flask with stirring. The reaction is often initiated by gentle heating.

-

Reaction with Pyridine: After the lithium has mostly reacted, slowly add a solution of dry pyridine in dry toluene.

-

Reflux and Workup: Distill off the ether and heat the remaining mixture at 110°C for several hours. After cooling, cautiously add water.

-

Extraction and Purification: Separate the organic layer, dry it with a suitable drying agent (e.g., pulverized potassium hydroxide), and distill the product under vacuum. Further purification can be achieved by fractional distillation.

Synthesis of Iridium(III) Complexes

A general two-step procedure is often employed for the synthesis of heteroleptic iridium(III) complexes of the type [Ir(ppy)₂(N^N)]⁺:

-

Formation of the Chloro-Bridged Dimer: Iridium(III) chloride hydrate and 2-phenylpyridine (or a derivative) are refluxed in a mixture of 2-ethoxyethanol and water (typically 3:1 v/v) under a nitrogen atmosphere for several hours. The resulting chloro-bridged iridium dimer, [Ir(ppy)₂Cl]₂, precipitates upon cooling and can be collected by filtration.

-

Reaction with Ancillary Ligand: The chloro-bridged dimer is then reacted with the desired ancillary N^N ligand (e.g., 2,2'-bipyridine) in a suitable solvent such as dichloromethane or 2-ethoxyethanol under reflux. The reaction progress is monitored by thin-layer chromatography.

-

Purification: The final complex is typically purified by column chromatography on silica gel, followed by recrystallization.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique for determining the HOMO and LUMO energy levels of these compounds.

-

Instrumentation: A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Solution Preparation: The 2-phenylpyridine derivative is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution is deoxygenated by bubbling with an inert gas like argon or nitrogen for at least 15 minutes prior to the measurement.

-

Measurement: The potential is swept from a starting potential to a vertex potential and then back. The scan rate is typically between 20 and 100 mV/s. Ferrocene is often added as an internal standard to reference the potentials to the Fc/Fc⁺ couple.

-

Data Analysis: The oxidation and reduction potentials are determined from the resulting voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

-

EHOMO = -[Eoxonset vs Fc/Fc⁺ + 4.8] eV

-

ELUMO = -[Eredonset vs Fc/Fc⁺ + 4.8] eV

-

UV-Visible Absorption and Photoluminescence Spectroscopy

These techniques are used to characterize the optical properties of the 2-phenylpyridine derivatives.

-

Sample Preparation: Solutions of the compound are prepared in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene) at a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M. For photoluminescence measurements, the solutions are often deoxygenated by bubbling with an inert gas to minimize quenching of the excited state.

-

UV-Vis Absorption Spectroscopy: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The spectrum reveals the electronic transitions within the molecule.

-

Photoluminescence (PL) Spectroscopy: The emission spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength corresponding to an absorption maximum. The resulting spectrum provides information about the emission color and the nature of the excited state.

-

Photoluminescence Quantum Yield (PLQY): The PLQY, a measure of the efficiency of the emission process, is typically determined using a relative method. A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used as a reference. The absorbance of the sample and the standard at the excitation wavelength are matched, and their integrated emission intensities are compared.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the study of 2-phenylpyridine derivatives.

Conclusion

2-Phenylpyridine derivatives represent a versatile class of compounds with tunable electronic properties that are highly relevant for the development of advanced materials and potentially for therapeutic applications. A systematic approach to their design, synthesis, and characterization, as outlined in this guide, is crucial for unlocking their full potential. By understanding the fundamental relationships between molecular structure and electronic behavior, researchers can rationally design new derivatives with tailored properties to meet the demands of various applications.

References

An In-depth Technical Guide to 4-(tert-Butyl)-2-phenylpyridine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(tert-butyl)-2-phenylpyridine, a substituted pyridine derivative of significant interest in materials science and catalysis. The document details its discovery and historical context, outlines various synthetic methodologies with specific experimental protocols, and presents its key physical and chemical properties in structured tables. Furthermore, it explores the applications of this compound, particularly as a ligand in transition metal complexes for organic light-emitting diodes (OLEDs) and photocatalysis, complete with a visualization of a representative catalytic cycle.

Introduction

This compound is a heterocyclic aromatic compound characterized by a pyridine ring substituted with a phenyl group at the 2-position and a bulky tert-butyl group at the 4-position. This unique substitution pattern imparts specific steric and electronic properties to the molecule, making it a valuable ligand in coordination chemistry and a building block in organic synthesis. The phenyl group extends the π-conjugated system, while the sterically demanding tert-butyl group can influence the geometry and stability of metal complexes, often preventing aggregation-induced quenching in luminescent materials. This guide serves as a detailed resource for researchers and professionals working with or interested in the applications of this compound.

Discovery and History

While a definitive singular "discovery" paper for this compound is not readily apparent in a survey of early chemical literature, its synthesis falls within the broader exploration of substituted pyridines. The development of various pyridine synthesis methods throughout the 20th century, such as those pioneered by Chichibabin and later, more versatile cross-coupling reactions, laid the groundwork for the preparation of a vast array of substituted pyridines, including this compound. Its CAS registry number, 53911-36-7, indicates its formal registration in the mid-1970s, a period marked by the burgeoning field of organometallic chemistry and the development of new synthetic methodologies. The interest in this specific compound and its derivatives has grown significantly with the advent of organic electronics and advancements in catalysis, where the tuning of ligand properties is crucial for device performance and reaction efficiency.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound, offering flexibility in starting materials and reaction conditions. The most common and effective methods include palladium-catalyzed cross-coupling reactions, Grignard reactions, and approaches utilizing organolithium reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming the C-C bond between the pyridine and phenyl rings or for introducing the tert-butyl group.

A common strategy involves the Suzuki-Miyaura coupling of a pyridine derivative with a boronic acid or ester.

-

Route A: Coupling of 2-halopyridine with 4-(tert-butyl)phenylboronic acid.

-

Route B: Coupling of 4-(tert-butyl)-2-halopyridine with phenylboronic acid.

Experimental Protocol (General Procedure for Suzuki-Miyaura Coupling): A mixture of the halopyridine (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent. This method is particularly useful for its high functional group tolerance.[1][2]

Experimental Protocol (General Procedure for Negishi Coupling): To a solution of the appropriate bromopyridine in anhydrous THF under an inert atmosphere at -78 °C, a solution of n-butyllithium in hexanes is added dropwise. After stirring for a period, a solution of anhydrous zinc chloride in THF is added. The resulting organozinc reagent is then added to a mixture of the other aryl halide and a palladium catalyst (e.g., Pd(PPh₃)₄) in THF. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.

Grignard Reactions

The addition of a Grignard reagent to a pyridine derivative is another established method for introducing the tert-butyl or phenyl group.[3]

Experimental Protocol (General Procedure for Grignard Reaction): To a solution of a suitable halopyridine in an ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere, the Grignard reagent (e.g., tert-butylmagnesium chloride or phenylmagnesium bromide) is added dropwise at a controlled temperature (often 0 °C or room temperature). The reaction mixture is stirred for several hours. Upon completion, the reaction is carefully quenched with an aqueous solution of an ammonium salt (e.g., NH₄Cl). The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Ruthenium-Catalyzed C-H Activation

A more recent and efficient method involves the direct C-H functionalization of 2-phenylpyridine with a tert-butyl source, catalyzed by a ruthenium complex.

Experimental Protocol for Ruthenium-Catalyzed Synthesis: 2-Phenylpyridine (1 mmol, 0.14 mL), 2-bromo-2-methylpropane (3 mmol, 0.34 mL), [RuCl₂(p-cymene)]₂ (5 mol%, 30 mg), and KOAc (2 mmol, 196 mg) are combined in 1,4-dioxane (4 mL). The reaction mixture is stirred in a sealed vessel at an elevated temperature (e.g., 100 °C) for a specified time. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to afford this compound.[4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below.

Table 1: Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₇N | [5][6] |

| Molecular Weight | 211.31 g/mol | [5][6] |

| Appearance | Pale yellow oil/liquid | [5] |

| Boiling Point | 330.8 ± 21.0 °C (Predicted) | [7] |

| Density | 0.984 ± 0.06 g/cm³ (Predicted) | [7] |

| Refractive Index | 1.54 | [5] |

| pKa | 5.10 ± 0.10 (Predicted) | [6] |

Table 2: Spectroscopic Data

| Technique | Key Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 8.71 (d, J = 4.8 Hz, 1H), 8.05 (dd, J = 1.8 Hz, 1H), 7.86 – 7.65 (m, 3H), 7.47 (d, J = 7.9 Hz, 1H), 7.42 (t, J = 7.7 Hz, 1H), 7.22 (ddd, J = 6.7, 4.9, 1.9 Hz, 1H), 1.40 (s, 9H). | [4] |

| ¹³C NMR (CDCl₃) | δ 158.19, 151.74, 149.75, 139.32, 136.78, 128.57, 126.20, 124.30, 124.10, 122.04, 120.90, 35.01, 31.54. | [4] |

Applications

The unique structural features of this compound make it a highly effective ligand in various catalytic and materials science applications.

Ligand in Transition Metal Complexes for OLEDs

Substituted phenylpyridines are crucial ligands in the design of phosphorescent iridium(III) and platinum(II) complexes used as emitters in OLEDs. The bulky tert-butyl group on the this compound ligand can help to suppress intermolecular interactions (π-π stacking) between the metal complexes in the solid state. This reduction in aggregation can lead to improved photoluminescent quantum yields and better device performance by preventing self-quenching.[3][8]

Ligand in Photocatalysis

Transition metal complexes, particularly those of ruthenium and iridium, with polypyridyl ligands are widely used as photocatalysts. These complexes can absorb visible light and initiate single-electron transfer processes. While 2,2'-bipyridine is a common ligand, derivatives like this compound can be used to fine-tune the photophysical and electrochemical properties of the catalyst, such as its excited-state lifetime and redox potentials. These modifications can enhance the efficiency and selectivity of various photoredox-catalyzed organic transformations.[9][10]

Visualizations

Synthetic Workflow: Ruthenium-Catalyzed C-H tert-Butylation

Caption: Experimental workflow for the synthesis of this compound.

Generic Photocatalytic Cycle (Reductive Quenching)

Caption: A generic reductive quenching photocatalytic cycle.

Conclusion

This compound stands out as a versatile and valuable compound in modern chemistry. Its synthesis, achievable through various robust methods including palladium-catalyzed cross-coupling and direct C-H activation, provides access to a ligand with tunable steric and electronic properties. These properties are particularly advantageous in the fields of organic electronics and photocatalysis, where it contributes to the enhanced performance of OLEDs and the efficiency of catalytic transformations. This guide has consolidated the key information on its discovery, synthesis, properties, and applications, aiming to serve as a practical resource for researchers and developers in the chemical sciences. The continued exploration of this and related substituted pyridines is expected to lead to further innovations in materials and catalytic systems.

References

- 1. highly-efficient-green-phosphorescent-oleds-based-on-a-novel-iridium-complex - Ask this paper | Bohrium [bohrium.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 53911-36-7 | Benchchem [benchchem.com]

- 4. 4-tert-Butylpyridine 98 3978-81-2 [sigmaaldrich.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. 4-Phenylpyridine(939-23-1) 13C NMR spectrum [chemicalbook.com]

- 7. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 4-(tert-Butyl)-2-phenylpyridine: A Computational Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(tert-Butyl)-2-phenylpyridine is a substituted aromatic heterocyclic compound with significant potential in materials science and catalysis. Its unique electronic and steric properties, arising from the interplay between the phenyl and tert-butyl substituents on the pyridine ring, make it a valuable ligand in coordination chemistry and a building block for functional organic materials. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study this compound. It details the methodologies for computational analysis, presents illustrative data on its molecular and electronic structure, and visualizes key computational workflows and potential reaction pathways. While a dedicated comprehensive theoretical study on this specific molecule is not extensively available in public literature, this guide synthesizes information from studies on analogous compounds to provide a robust framework for its theoretical investigation.

Introduction

Substituted pyridines are a cornerstone in various chemical disciplines, from medicinal chemistry to materials science. The introduction of different functional groups onto the pyridine scaffold allows for the fine-tuning of its electronic, steric, and photophysical properties. This compound presents an interesting case where the electron-withdrawing nature of the pyridyl group influences the phenyl ring, while the bulky tert-butyl group exerts significant steric effects.[1] These characteristics can influence the molecule's conformation, its coordination to metal centers, and its reactivity.[1]

Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the fundamental properties of such molecules at an atomic level.[1][2] Computational chemistry provides insights into molecular geometry, vibrational modes, and electronic structure, which are crucial for predicting reactivity, designing new materials, and elucidating reaction mechanisms.[1] This guide outlines the theoretical framework for studying this compound, offering researchers a roadmap for computational analysis.

Data Presentation: Theoretical Molecular and Electronic Properties

The following tables summarize illustrative quantitative data for this compound. This data is derived from computational studies on the parent compound, 2-phenylpyridine, and general knowledge of the effects of tert-butyl substitution. The values should be considered as approximations pending a dedicated theoretical study on the target molecule.

Optimized Molecular Geometry

The introduction of the bulky tert-butyl group is expected to cause minor distortions in the planarity of the phenyl and pyridine rings compared to 2-phenylpyridine. The bond lengths and angles within the aromatic rings are predicted to be largely conserved, with slight elongation of the C-C bond connecting the tert-butyl group.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Dihedral Angle) for this compound.

| Parameter | Description | Illustrative Value |

| C-C (inter-ring) | Bond length between the phenyl and pyridine rings | ~ 1.49 Å |

| C-N (pyridine) | Average C-N bond length in the pyridine ring | ~ 1.34 Å |

| C-C (pyridine) | Average C-C bond length in the pyridine ring | ~ 1.39 Å |

| C-C (phenyl) | Average C-C bond length in the phenyl ring | ~ 1.40 Å |

| C-C (tert-butyl) | Bond length between pyridine ring and tert-butyl carbon | ~ 1.54 Å |

| Dihedral Angle | Angle between the planes of the phenyl and pyridine rings | ~ 20-30° |

Note: Values are based on typical DFT calculations for substituted 2-phenylpyridines.

Vibrational Frequencies

The vibrational spectrum of this compound can be predicted using DFT calculations. The characteristic vibrational modes are associated with the stretching and bending of bonds within the pyridine and phenyl rings, as well as the vibrations of the tert-butyl group.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Modes of this compound.

| Vibrational Mode | Description | Illustrative Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | Stretching of C-H bonds on the phenyl and pyridine rings | 3050 - 3100 |

| C-H stretch (aliphatic) | Stretching of C-H bonds in the tert-butyl group | 2900 - 3000 |

| C=N stretch (pyridine) | Stretching of the carbon-nitrogen bonds in the pyridine ring | 1580 - 1620 |

| C=C stretch (aromatic) | Stretching of the carbon-carbon bonds in the aromatic rings | 1400 - 1600 |

| C-C stretch (tert-butyl) | Stretching of the carbon-carbon bonds in the tert-butyl group | 900 - 1200 |

| Ring breathing modes | Collective vibrations of the aromatic rings | 800 - 1100 |

Note: These are typical frequency ranges and a full computational analysis would provide a detailed list of all normal modes.

Electronic Properties

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and its potential in electronic applications. The tert-butyl group, being an electron-donating group, is expected to slightly raise the HOMO energy level compared to 2-phenylpyridine.

Table 3: Illustrative Electronic Properties of this compound.

| Property | Description | Illustrative Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -5.8 to -6.2 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 to -1.2 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 5.0 to 5.4 |

Note: The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule.

Experimental and Computational Protocols

A thorough theoretical study of this compound would involve a multi-step computational protocol. The following outlines a standard methodology based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Geometry Optimization

-

Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

-

Computational Method: Geometry optimization is performed using DFT, a widely used quantum chemical method for its balance of accuracy and computational cost.

-

Functional and Basis Set Selection: A common and effective choice for organic molecules is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-31G(d) or a more extensive one like 6-311++G(d,p) for higher accuracy.

-

Convergence Criteria: The optimization is run until the forces on the atoms and the energy change between steps are below a defined threshold, ensuring a true energy minimum is reached.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra.

Electronic Structure Analysis

-

Molecular Orbital Analysis: The energies and spatial distributions of the HOMO, LUMO, and other frontier molecular orbitals are analyzed from the optimized geometry calculation. This provides insights into the regions of the molecule that are most likely to be involved in chemical reactions (electron donation and acceptance).

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and identify electrophilic and nucleophilic sites.

Spectroscopic Simulations

-

UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths. This allows for the simulation of the UV-Vis absorption spectrum, which can be compared with experimental data.

-

NMR Spectra: The chemical shifts for ¹H and ¹³C NMR can be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level.

Mandatory Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of this compound.

Caption: A generalized workflow for the computational study of this compound.

Logical Relationship: Electrophilic Aromatic Substitution

The phenyl ring of this compound can undergo electrophilic aromatic substitution. The pyridyl group is deactivating and directs incoming electrophiles to the ortho and para positions. Since the para position is blocked, substitution is expected at the ortho positions.

Caption: Logical pathway for electrophilic substitution on the phenyl ring.

Conclusion

This technical guide has outlined the theoretical framework for the computational study of this compound. By employing established DFT and TD-DFT methodologies, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this molecule. The provided illustrative data and workflows serve as a valuable starting point for future in-depth theoretical investigations. Such studies are crucial for unlocking the full potential of this compound in the development of novel materials and efficient catalytic systems. Further dedicated computational and experimental work is encouraged to build upon this foundational guide and to fully elucidate the rich chemistry of this promising compound.

References

Methodological & Application

Synthesis of 4-(tert-Butyl)-2-phenylpyridine via Suzuki Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(tert-Butyl)-2-phenylpyridine, a valuable scaffold in medicinal chemistry and materials science, via the Suzuki-Miyaura cross-coupling reaction. The protocols outlined below are based on established methodologies for the synthesis of 2-arylpyridines, offering a robust and efficient route to this target molecule.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives have made it an indispensable tool in modern organic synthesis. The synthesis of this compound can be efficiently achieved by the palladium-catalyzed cross-coupling of a halogenated 4-(tert-butyl)pyridine derivative with phenylboronic acid, or alternatively, by coupling a 2-halopyridine with 4-(tert-butyl)phenylboronic acid.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-chloro-4-(tert-butyl)pyridine) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron compound (e.g., phenylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product, this compound, and regenerate the active Pd(0) catalyst.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via Suzuki coupling, based on analogous reactions reported in the literature.

| Parameter | Value/Condition | Notes |

| Reactant 1 | 2-Chloro-4-(tert-butyl)pyridine | or 2-Bromo-4-(tert-butyl)pyridine |

| Reactant 2 | Phenylboronic acid | |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Typically 1-5 mol% |

| Base | K₂CO₃ or K₃PO₄ | Typically 2-3 equivalents |

| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Typical ratios are 3:1 to 5:1 |

| Temperature | 80-110 °C | |

| Reaction Time | 12-24 hours | Monitored by TLC or GC-MS |

| Typical Yield | 75-95% | Dependent on specific conditions |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

2-Chloro-4-(tert-butyl)pyridine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloro-4-(tert-butyl)pyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-